2-Amino-4-(trifluoromethyl)benzenesulfonamide

Description

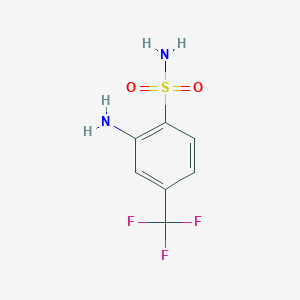

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c8-7(9,10)4-1-2-6(5(11)3-4)15(12,13)14/h1-3H,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXATGRVXHPTHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 4 Trifluoromethyl Benzenesulfonamide and Its Derivatives

Primary Synthetic Routes to 2-Amino-4-(trifluoromethyl)benzenesulfonamide

The most prevalent and established method for the synthesis of this compound involves a two-step process commencing with the appropriate sulfonyl chloride.

The synthesis typically begins with 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride . This precursor undergoes amination, most commonly through reaction with ammonia, to yield 2-nitro-4-(trifluoromethyl)benzenesulfonamide .

The subsequent and final step is the reduction of the nitro group to an amino group. This transformation is critical and can be achieved through several reductive methods. Catalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. beilstein-journals.org Alternative reduction methods include the use of metal catalysts in the presence of a hydrogen source or chemical reducing agents like tin(II) chloride. google.com The general reaction scheme is presented below:

Scheme 1: Synthesis of this compound

| Step | Reactant | Reagents | Product |

| 1 | 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride | Ammonia | 2-Nitro-4-(trifluoromethyl)benzenesulfonamide |

| 2 | 2-Nitro-4-(trifluoromethyl)benzenesulfonamide | H₂, Pd/C or SnCl₂ | This compound |

Approaches for the Synthesis of Related Benzenesulfonamide (B165840) Derivatives

The synthesis of derivatives of this compound can be approached by utilizing versatile starting materials and strategic introduction of functional groups.

Utilization of 4-(Trifluoromethyl)benzenesulfonyl Chloride in Chemical Transformations

4-(Trifluoromethyl)benzenesulfonyl chloride serves as a key building block for a variety of benzenesulfonamide derivatives. Its reaction with a diverse range of primary and secondary amines, both aromatic and aliphatic, provides a straightforward method to introduce the 4-(trifluoromethyl)benzenesulfonyl moiety. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Table 1: Examples of Benzenesulfonamide Derivatives from 4-(Trifluoromethyl)benzenesulfonyl Chloride

| Amine Reactant | Base | Product |

| Aniline (B41778) | Pyridine | N-Phenyl-4-(trifluoromethyl)benzenesulfonamide |

| Diethylamine | Triethylamine | N,N-Diethyl-4-(trifluoromethyl)benzenesulfonamide |

| 2-Amino-thiazole | Sodium Acetate | N-(Thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide |

Strategies for the Introduction and Modification of the Amino Group

The primary method for introducing the amino group onto the benzenesulfonamide ring is through the reduction of a nitro group, as detailed in section 2.1. This strategy is broadly applicable to a range of substituted nitrobenzenesulfonamides.

Modification of the amino group can be achieved post-synthesis. For instance, the Sandmeyer reaction offers a pathway to convert the primary aromatic amine to other functional groups. This reaction involves the diazotization of the amino group with nitrous acid, followed by reaction with a copper(I) salt to introduce functionalities such as chloro, bromo, or cyano groups. nih.gov

Advanced Derivatization Strategies for this compound

The presence of both an aromatic amino group and a sulfonamide moiety in this compound offers multiple sites for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Chemical Modifications of the Aromatic Amino Functionality

The aromatic amino group is a versatile handle for a variety of chemical transformations:

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy to introduce a wide range of functional groups.

N-Arylation: Transition-metal-free N-arylation can be achieved using o-silylaryl triflates in the presence of a fluoride (B91410) source, such as cesium fluoride, to yield diarylamines.

Schiff Base Formation: Condensation of the amino group with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases (imines). These can serve as intermediates for further synthetic transformations.

Table 2: Derivatization of the Aromatic Amino Group

| Reaction Type | Reagent Example | Product Type |

| N-Acylation | Acetyl chloride | N-(2-(Sulfamoyl)-5-(trifluoromethyl)phenyl)acetamide |

| N-Arylation | 2-(Trimethylsilyl)phenyl triflate | N-Phenyl-2-amino-4-(trifluoromethyl)benzenesulfonamide derivative |

| Schiff Base Formation | Benzaldehyde | N-Benzylidene-2-amino-4-(trifluoromethyl)benzenesulfonamide |

Derivatization Pathways Involving the Sulfonamide Moiety

The sulfonamide group also presents opportunities for derivatization, primarily through reactions at the nitrogen atom:

N-Alkylation: The sulfonamide nitrogen can be alkylated using various alkylating agents, such as alcohols, in the presence of a suitable catalyst. Manganese-catalyzed N-alkylation using alcohols has been reported as an efficient method.

N-Acylation: Similar to the aromatic amine, the sulfonamide nitrogen can be acylated to form N-acylsulfonamides. This can be achieved using carboxylic anhydrides or acyl chlorides, often catalyzed by metal triflates.

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the parent compound, leading to the development of new molecules with tailored characteristics for various applications.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the molecule.

The ¹H NMR spectrum of 2-Amino-4-(trifluoromethyl)benzenesulfonamide is expected to show distinct signals corresponding to the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic region would feature three signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, complex splitting patterns (doublets and doublets of doublets) are anticipated. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH₂) groups. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups would likely appear as broad singlets, the chemical shifts of which can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (H-3) | 6.8 - 7.0 | d |

| Aromatic H (H-5) | 7.2 - 7.4 | dd |

| Aromatic H (H-6) | 7.6 - 7.8 | d |

| Amino (-NH₂) | 4.5 - 5.5 | br s |

| Sulfonamide (-SO₂NH₂) | 7.0 - 7.5 | br s |

(Predicted values are based on analogous compounds and substituent effects. Solvent: DMSO-d₆)

The ¹³C NMR spectrum is predicted to display seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon atom directly attached to the trifluoromethyl group (C-4) is expected to show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. For instance, the carbon attached to the amino group (C-2) would be shielded, while the carbon attached to the sulfonamide group (C-1) would be deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-1 (-SO₂NH₂) | 145 - 150 | s |

| Aromatic C-2 (-NH₂) | 148 - 152 | s |

| Aromatic C-3 | 115 - 120 | s |

| Aromatic C-4 (-CF₃) | 125 - 130 | q |

| Aromatic C-5 | 120 - 125 | s |

| Aromatic C-6 | 130 - 135 | s |

| Trifluoromethyl (-CF₃) | 122 - 127 | q |

(Predicted values are based on analogous compounds and substituent effects. Solvent: DMSO-d₆)

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is characteristic for a -CF₃ group attached to an aromatic ring, typically appearing in the range of -60 to -65 ppm relative to a standard like CFCl₃. rsc.orgbeilstein-journals.org This analysis provides unambiguous confirmation of the presence and electronic environment of the trifluoromethyl moiety. nih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Trifluoromethyl (-CF₃) | -60 to -65 | s |

(Predicted values are based on typical ranges for aryl trifluoromethyl groups.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Two distinct N-H stretching bands are anticipated in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric vibrations of the primary amine (-NH₂) group. The sulfonamide N-H stretch may also appear in this region. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide are expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net Additionally, strong bands due to the C-F stretching vibrations of the trifluoromethyl group would be prominent in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino, asymmetric) | 3450 - 3400 | Medium |

| N-H Stretch (Amino, symmetric) | 3350 - 3300 | Medium |

| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| S=O Stretch (Asymmetric) | 1350 - 1300 | Strong |

| S=O Stretch (Symmetric) | 1170 - 1150 | Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| S-N Stretch | 950 - 870 | Medium |

(Predicted values are based on characteristic group frequencies from analogous sulfonamides.) researchgate.netchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural fragments of a compound. For this compound (C₇H₇F₃N₂O₂S), the molecular weight is 240.19 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 240. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. Common fragmentation pathways for benzenesulfonamides include the loss of the amino group (-16 amu), sulfur dioxide (-64 amu), or the entire sulfonamide moiety. The presence of the trifluoromethyl group provides a stable fragment, and peaks corresponding to the trifluoromethyl-substituted benzene ring would likely be observed.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 240 | Molecular Ion |

| [M - NH₂]⁺ | 224 | Loss of amino radical |

| [M - SO₂]⁺ | 176 | Loss of sulfur dioxide |

| [M - SO₂NH₂]⁺ | 160 | Loss of sulfonamide radical |

(Predicted values are based on the molecular formula and common fragmentation patterns of sulfonamides.)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to verify the compound's purity and elemental composition. For a pure sample of this compound (C₇H₇F₃N₂O₂S), the theoretical elemental composition can be precisely calculated.

Table 6: Calculated Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 35.00 |

| Hydrogen | H | 1.01 | 2.94 |

| Fluorine | F | 19.00 | 23.73 |

| Nitrogen | N | 14.01 | 11.66 |

| Oxygen | O | 16.00 | 13.32 |

| Sulfur | S | 32.06 | 13.35 |

(Values are calculated based on the molecular formula C₇H₇F₃N₂O₂S.)

Chemical Reactivity and Mechanistic Pathways of 2 Amino 4 Trifluoromethyl Benzenesulfonamide

Reactivity Profiles of the Aromatic Amino Group

The primary amino group (-NH₂) attached to the benzene (B151609) ring is a potent nucleophile and a key center of reactivity. Its chemical behavior is central to the derivatization and synthesis of more complex molecules.

The lone pair of electrons on the nitrogen atom of the aromatic amino group makes it nucleophilic, enabling it to attack electron-deficient centers. This reactivity is fundamental to its participation in condensation reactions, where two molecules join with the elimination of a small molecule, typically water. A primary example of this is the reaction with carbonyl compounds, such as aldehydes and ketones.

The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon. This initial step forms an unstable tetrahedral intermediate known as a hemiaminal. The hemiaminal then undergoes dehydration, eliminating a molecule of water to form a stable carbon-nitrogen double bond (C=N), resulting in an imine derivative.

The formation of imines, commonly known as Schiff bases, is a characteristic reaction of the primary amino group of 2-amino-4-(trifluoromethyl)benzenesulfonamide. These reactions are typically carried out by refluxing the sulfonamide with a suitable aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid to facilitate dehydration.

The resulting Schiff bases are characterized by the presence of the azomethine (-CH=N-) group. Spectroscopic methods are essential for confirming the formation of these derivatives. In Fourier-transform infrared (FTIR) spectroscopy, the formation of the imine is indicated by the appearance of a characteristic stretching vibration band for the C=N bond. In ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a distinctive signal corresponding to the proton of the azomethine group typically appears in the downfield region of the spectrum.

Table 1: General Conditions for Schiff Base Synthesis

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Reactants | Primary amine (e.g., this compound) and an aldehyde or ketone. | Formation of the imine bond. |

| Solvent | Ethanol, Methanol. | To dissolve reactants and facilitate the reaction. |

| Catalyst | Glacial acetic acid (catalytic amount). | To protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate the dehydration of the hemiaminal intermediate. |

| Temperature | Reflux. | To provide the necessary activation energy for the reaction and drive the equilibrium towards product formation by removing water. |

| Reaction Time | Varies from a few hours to over 12 hours, depending on the specific reactants. | To ensure the reaction proceeds to completion. |

Transformations Involving the Sulfonamide Functionality

The sulfonamide group (-SO₂NH₂) is generally robust and chemically stable. However, it can participate in specific transformations under certain reaction conditions. While hydrolysis of the sulfonamide bond is difficult, particularly with alkali, it can be achieved more readily with mineral acids. chemicalbook.com

Research has shown that benzenesulfonamides can be reduced to disulfides when treated with reagents such as hydrogen bromide in acetic acid. researchgate.net More advanced synthetic methods have demonstrated that the C–N bond of sulfonamides can be cleaved and participate in intramolecular cross-electrophile coupling reactions, showcasing a pathway to form new carbon-carbon bonds under nickel catalysis.

Table 2: Selected Reactions of the Sulfonamide Group

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Reduction | Hydrogen bromide in acetic acid | Disulfide | researchgate.net |

| Hydrolysis | Mineral acids | Sulfonic acid | chemicalbook.com |

Exploration of Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for introducing new substituents onto the benzene ring. The outcome of such reactions on this compound is dictated by the electronic effects of the existing groups: the amino (-NH₂), trifluoromethyl (-CF₃), and sulfonamide (-SO₂NH₂) groups.

The directing influence of these substituents is a result of their ability to donate or withdraw electron density from the ring through inductive and resonance effects.

Amino Group (-NH₂): This group is a powerful activating substituent. Through resonance, the nitrogen's lone pair donates electron density to the ring, stabilizing the carbocation intermediate (the sigma complex). This effect is strongest at the ortho and para positions, making the amino group a strong ortho, para-director.

Trifluoromethyl Group (-CF₃): Due to the high electronegativity of fluorine, this group is strongly electron-withdrawing through the inductive effect. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Sulfonamide Group (-SO₂NH₂): The sulfonyl portion of this group is strongly electron-withdrawing, making the group as a whole deactivating and a meta-director.

In a competitive scenario, the potent activating and ortho, para-directing ability of the amino group typically dominates over the deactivating, meta-directing effects of the trifluoromethyl and sulfonamide groups. Therefore, an incoming electrophile will preferentially add to a position that is ortho or para to the amino group. The position para to the amino group (C4) is already substituted by the trifluoromethyl group. This leaves the two ortho positions (C3 and C5) as the most likely sites for substitution. Steric hindrance from the adjacent bulky sulfonamide group may influence the regioselectivity between these two positions.

Table 3: Directing Effects of Substituents on the Benzene Ring

| Substituent | Position on Ring | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|---|

| -NH₂ | C2 | Resonance Donating (+R), Inductive Withdrawing (-I) | Strongly Activating | ortho, para |

| -CF₃ | C4 | Strongly Inductive Withdrawing (-I) | Strongly Deactivating | meta |

| -SO₂NH₂ | C1 | Inductive & Resonance Withdrawing (-I, -R) | Deactivating | meta |

Studies on Photochemical and Thermal Degradation Mechanisms

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. Benzenesulfonamides are generally considered to be thermally stable compounds. chemicalbook.com

However, under photochemical conditions (exposure to UV light), related sulfonamide compounds are known to degrade through various pathways. researchgate.netnih.gov Common photo-degradation mechanisms for sulfonamides include:

Cleavage of the S-N bond: This is a primary degradation pathway, leading to the formation of sulfanilic acid derivatives. nih.gov

Cleavage of the C-S bond: This pathway can result in the extrusion of SO₂ and the formation of aniline (B41778) derivatives.

Hydroxylation of the aromatic ring: In the presence of reactive oxygen species generated during photolysis, hydroxyl groups can be added to the aniline ring. researchgate.net

Oxidation of the amino group: The -NH₂ group can be oxidized to nitroso (-NO) or nitro (-NO₂) functionalities. bioone.org

For aromatic amines containing a trifluoromethyl group, photochemical reactions can also involve the -CF₃ group itself. Studies have shown that under UV irradiation in aqueous solutions, the trifluoromethyl group can undergo nucleophilic substitution, leading to its conversion into a carboxylic acid group with the release of fluoride (B91410) ions. nih.gov This suggests that a potential degradation pathway for this compound could involve the transformation of the -CF₃ group to a -COOH group.

Theoretical and Computational Chemistry Studies on 2 Amino 4 Trifluoromethyl Benzenesulfonamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental tools in computational chemistry for investigating the electronic structure and properties of molecules from first principles. These methods, which solve the Schrödinger equation or its density-based equivalent, provide detailed insights into molecular geometries, orbital energies, and electron distribution. For 2-Amino-4-(trifluoromethyl)benzenesulfonamide, QM approaches are employed to predict its stability, reactivity, and spectroscopic characteristics, offering a molecular-level understanding that complements experimental findings. Such calculations are crucial for rationalizing the molecule's behavior and guiding the design of new derivatives with tailored properties nih.gov.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical method that determines the properties of a many-electron system through its electron density, which is a more manageable variable than the complex multi-electron wavefunction. nih.govindexcopernicus.com DFT has proven to be a robust and efficient approach for studying sulfonamide derivatives, providing a good balance between computational cost and accuracy. nih.gov

Studies on molecules structurally related to this compound typically employ hybrid functionals, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP), combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties. indexcopernicus.comnih.govnih.gov The initial step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. The resulting optimized structure provides key geometrical parameters.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP) (Note: These are theoretical values for a representative optimized structure, based on typical findings for similar molecules.)

| Parameter | Bond/Angle | Value |

| Bond Length | C-S | 1.78 Å |

| S=O (avg) | 1.47 Å | |

| S-N | 1.69 Å | |

| C-CF3 | 1.51 Å | |

| C-NH2 | 1.38 Å | |

| Bond Angle | O-S-O | 122.5° |

| C-S-N | 104.2° | |

| C-C-CF3 | 121.0° | |

| Dihedral Angle | C-C-S-N | 75.0° |

Furthermore, DFT is used to compute the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen of the amino group, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms of the amino and sulfonamide groups. indexcopernicus.com

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be localized primarily on the aminobenzeno portion of the molecule, particularly the amino group and the aromatic ring, which are electron-rich. The LUMO is likely distributed over the electron-withdrawing sulfonamide and trifluoromethyl groups. This distribution dictates the molecule's reactive behavior in various chemical reactions. The charge transfer that occurs during electronic transitions, such as those observed in UV-Vis spectroscopy, can be understood by analyzing the transition from the HOMO to the LUMO. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Calculated via DFT/B3LYP) (Note: These values are illustrative and based on typical calculations for analogous sulfonamides.)

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -1.72 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 5.13 |

Molecular Modeling and Simulation Approaches

While quantum mechanical calculations provide a static, time-independent picture of a molecule's electronic properties, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility. These methods are essential for understanding how this compound behaves in a more realistic environment, such as in solution or interacting with a biological target.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Molecules are not rigid structures; rotation around single bonds allows them to adopt various conformations. For this compound, key flexible bonds include the C-S bond between the benzene (B151609) ring and the sulfonamide group, and the S-N bond.

Computational methods can systematically rotate these bonds and calculate the potential energy at each step, a process known as a potential energy surface (PES) scan. This analysis reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) that separate them. nii.ac.jp The collection of these minima and transition states constitutes the molecule's conformational energy landscape. nih.gov Understanding the preferred conformation is crucial as the biological activity of a molecule is often dependent on its specific 3D shape, which allows it to fit into a receptor's binding site. Studies on similar trifluoromethyl-containing compounds have shown that the bulky and electronegative CF3 group can significantly influence conformational preferences. rsc.org

Table 3: Hypothetical Relative Energies of Different Conformers of this compound (Note: Energies are relative to the most stable conformer (Conformer 1). These values are for illustrative purposes.)

| Conformer | Dihedral Angle (C-C-S-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 | 75° | 0.00 | 75.1 |

| 2 | -75° | 0.15 | 20.3 |

| 3 | 180° | 1.50 | 4.6 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the atomic-level movements and conformational changes of a molecule over time. nih.gov An MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion, offering insights that are not accessible from static models. rsc.org

In Silico Investigations of Molecular Interactions

In silico studies use computational methods to investigate molecular interactions, playing a vital role in fields like drug discovery and materials science. For this compound, these techniques are primarily used to predict and analyze its potential as a ligand for biological targets, such as enzymes or receptors. nih.gov

The primary tool for this purpose is molecular docking. Docking algorithms predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, usually reported as a binding energy or docking score. researchgate.net Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Therefore, a typical in silico study would involve docking this compound into the active site of a human carbonic anhydrase isoform (e.g., hCA II or hCA IX).

The results of a docking simulation provide a plausible binding pose, identifying the key amino acid residues in the active site that interact with the ligand. Common interactions for sulfonamides in the CA active site include coordination of the sulfonamide nitrogen to the catalytic zinc ion and hydrogen bonding with residues like Thr199. mdpi.com The docking score helps to rank potential ligands and prioritize them for further experimental testing.

Table 4: Representative Molecular Docking Results for this compound with Human Carbonic Anhydrase II (Note: These results are hypothetical and for illustrative purposes only.)

| Parameter | Value / Description |

| Target Protein | Human Carbonic Anhydrase II (hCA II) |

| Binding Energy | -7.8 kcal/mol |

| Key Interactions | - Coordination with Zn2+ ion via sulfonamide nitrogen- Hydrogen bond with Thr199- Hydrogen bond with Thr200- Hydrophobic interaction with Val121 |

Following docking, advanced techniques like free energy calculations or longer MD simulations of the protein-ligand complex can be performed to refine the binding affinity prediction and confirm the stability of the interactions. acs.org These computational studies provide a powerful framework for understanding the molecular basis of the compound's potential biological activity.

Ligand-Protein Docking Methodologies Focused on Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in structure-based drug design for elucidating the molecular interactions that govern the ligand's biological activity. For benzenesulfonamide (B165840) derivatives, including this compound, docking studies have been crucial in understanding their binding modes with various protein targets, most notably carbonic anhydrases (CAs).

The primary binding mechanism for sulfonamide-based inhibitors involves the interaction of the sulfonamide group (-SO₂NH₂) with a zinc ion (Zn²⁺) located deep within the active site of the enzyme. nih.gov Molecular docking simulations consistently show that the nitrogen atom of the deprotonated sulfonamide group forms a coordination bond with the Zn²⁺ ion. nih.gov This interaction is critical for the inhibitory activity of the compound.

Beyond the core zinc-binding interaction, the orientation of the rest of the molecule within the active site is stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. Docking studies on human carbonic anhydrase isoforms (hCA) reveal that the oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone amide of "gatekeeper" residues, such as Threonine-199 (Thr199). nih.gov

The specific substitution pattern on the benzene ring dictates further interactions. The amino (-NH₂) and trifluoromethyl (-CF₃) groups of this compound influence its binding affinity and selectivity through interactions with residues in the middle and outer regions of the active site cavity. These interactions can be both hydrophobic and polar. For instance, different residues at the entrance of the active site contribute to the isoform-specific binding of various inhibitors. nih.govnih.gov

Computational studies have explored the binding of diverse benzenesulfonamide derivatives to several protein targets, highlighting common and unique interaction patterns.

| Protein Target | Key Interacting Residues | Primary Interaction Type | Reference Compound Class |

|---|---|---|---|

| Human Carbonic Anhydrase II (hCA II) | Zn²⁺, Thr199, Glu105 | Zinc coordination, Hydrogen bonding | Pyrazolo[4,3-c]pyridine Sulfonamides |

| Human Carbonic Anhydrase IX (hCA IX) | Zn²⁺, Thr199, Pro202, Val121 | Zinc coordination, Hydrogen bonding, Hydrophobic interactions | Saccharide-Modified Sulfonamides |

| Penicillin-Binding Protein 2X (PBP-2X) | ARG 426, GLY 664, VAL 662 | Hydrogen bonding | General Sulfonamide Derivatives |

| Tropomyosin receptor kinase A (TrkA) | Not specified | Strong binding affinity (Binding Energy > -8.0 Kcal/mol) | Benzenesulfonamide Derivatives |

These studies collectively demonstrate that while the sulfonamide-zinc interaction is the primary anchor, the substituents on the aromatic ring are crucial for defining the complete binding mode and achieving isoform selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org For benzenesulfonamide derivatives, QSAR is a powerful tool for predicting the inhibitory potency of new analogs and for gaining insight into the specific molecular properties that drive their activity. nih.gov

The QSAR process involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that relates these descriptors to the observed biological activity. nih.govnih.gov These descriptors quantify various aspects of the molecule's physicochemical properties.

Common descriptors used in QSAR studies of sulfonamides include:

Topological descriptors: These describe the connectivity and branching of the molecule (e.g., valence connectivity index). researchgate.net

Physicochemical descriptors: These include properties like the partition coefficient (log P) for lipophilicity, molar refractivity (MR) for steric bulk, and surface tension. nih.govarkat-usa.org

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and dipole moment.

3D descriptors (used in 3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic fields to describe the molecule's 3D shape and electronic properties. nih.govbenthamdirect.com

QSAR studies on various benzenesulfonamide derivatives have successfully generated statistically significant models. For instance, a 3D-QSAR study on benzoxazole (B165842) benzenesulfonamides produced a highly predictive model with a strong correlation coefficient (R² = 0.9686) and cross-validation coefficient (q² = 0.7203), indicating its robustness. chemijournal.com Such models generate contour maps that visualize regions where specific properties (e.g., steric bulk, positive electrostatic potential, hydrophobicity) are predicted to either increase or decrease biological activity. chemijournal.com

The statistical validity of a QSAR model is paramount and is assessed using several parameters, as shown in the table below summarizing findings from various studies on related sulfonamide compounds.

| Compound Series | Target/Activity | QSAR Method | Key Statistical Parameters |

|---|---|---|---|

| Benzenesulfonamide Derivatives | 12-Lipoxygenase Inhibition | CoMFA/CoMSIA | q² = 0.708 (CoMFA), q² = 0.735 (CoMSIA) |

| Sulfa Drugs | DHPS Inhibition | CoMFA | Cross-validated r² = 0.699 |

| Benzoxazole Benzenesulfonamides | Fructose-1,6-bisphosphatase Inhibition | 3D-QSAR (PHASE) | R² = 0.9686, q² = 0.7203 |

| Benzenesulfonamide Derivatives | Anti-GBM Activity | AutoQSAR (KPLS) | r = 0.8385 (training set), r = 0.8282 (test set) |

| Heterogeneous Sulfonamides | Carbonic Anhydrase II Inhibition | EVA Descriptors | R² = 0.777 (training set), R² = 0.616 (test set) |

These QSAR models provide valuable insights into the structure-activity landscape of benzenesulfonamides. They highlight how modifications to the core structure, such as the addition of the trifluoromethyl group in this compound, can influence key descriptors related to hydrophobicity, steric profile, and electronic distribution, thereby modulating its interaction with biological targets. nih.gov

Emerging Applications in Advanced Materials Science and Catalysis for 2 Amino 4 Trifluoromethyl Benzenesulfonamide Derivatives

Utilization as Ligands in Coordination Chemistry for Catalytic Systems

The molecular architecture of 2-amino-4-(trifluoromethyl)benzenesulfonamide derivatives makes them excellent candidates for ligands in coordination chemistry. The amino group can be readily converted into an imine through condensation with aldehydes or ketones, forming Schiff base ligands. These Schiff bases are versatile because they can coordinate to metal ions through various atoms, such as the imine nitrogen.

Sulfonamide-based Schiff base ligands are known to form stable complexes with a range of transition metals, including iron, cobalt, nickel, copper, and palladium. researchgate.net The coordination typically occurs through the azomethine nitrogen atom, and potentially other donor atoms within the ligand structure, leading to the formation of complexes with defined geometries and coordination numbers, often 4 or 6. researchgate.netignited.in These metal complexes are of significant interest for their potential to act as catalysts in various organic transformations. The electronic properties of the ligand, influenced by the trifluoromethyl group, can tune the catalytic activity of the central metal ion, making these systems promising for developing new and efficient catalysts.

Table 1: Potential Coordination Complexes with Benzenesulfonamide-Derived Ligands This table is illustrative of the types of complexes that can be formed based on the chemistry of related sulfonamide Schiff bases.

| Ligand Type | Metal Ion Examples | Potential Coordination Sites | Resulting Complex Geometry |

| Schiff Base | Fe(III), Co(II), Ni(II), Cu(II), Pd(II) | Azomethine Nitrogen (-C=N-) | Tetrahedral, Square Planar, Octahedral |

| Amino | Ru(III), Zn(II) | Amino Nitrogen (-NH₂) | Varies based on co-ligands |

Development of Chemosensors and Recognition Materials

Derivatives of this compound are being investigated for their application as chemosensors, particularly for anion recognition. Schiff bases synthesized from 4-(Trifluoromethyl)benzenesulfonamide have been shown to function as effective colorimetric anion probes. acs.org These materials exhibit a visual change in color upon binding with specific anions, allowing for their naked-eye detection.

This sensing capability arises from the interaction between the anion and the electron-deficient regions of the sensor molecule. The strongly electron-withdrawing trifluoromethyl group enhances the acidity of N-H protons in the structure, promoting hydrogen bonding interactions with target anions. This binding event alters the electronic structure of the molecule, leading to a change in its absorption spectrum and thus a visible color change. The development of such sensors is crucial for applications in environmental monitoring and biological analysis.

Table 2: Chemosensor Characteristics of a 4-(Trifluoromethyl)benzenesulfonamide Derivative

| Sensor Type | Analyte | Detection Method | Key Molecular Feature |

| Schiff Base Derivative | Anions | Colorimetric (Naked-eye) | Trifluoromethyl group enhancing receptor affinity |

Investigation of Functional Materials Exhibiting Aggregation-Induced Emission Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive or weakly fluorescent when dissolved in a good solvent but become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govnih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect and is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.govrsc.org

The AIE phenomenon has opened new avenues for creating advanced functional materials for applications in bio-imaging, sensing, and optoelectronics. researchgate.net Molecular scaffolds like tetraphenylethene are well-known for their AIE properties. nih.gov While the benzenesulfonamide (B165840) framework is a versatile component in functional materials, there is currently limited specific research in available literature directly linking derivatives of this compound to aggregation-induced emission characteristics. The potential exists to incorporate this moiety into known AIE-active structures to modulate their electronic and photophysical properties, but this remains an area for future investigation.

Application as Versatile Building Blocks in Complex Organic Synthesis

The this compound structure is a valuable building block in organic synthesis. sigmaaldrich.com Its utility stems from the presence of multiple reactive sites: the primary amino group, the sulfonamide moiety, and the aromatic ring, which can be further functionalized. This allows for its use as a scaffold to construct a wide array of more complex molecules. mdpi.comnih.gov

The primary amino group is a key functional handle, allowing for reactions such as acylation, alkylation, and condensation to form Schiff bases. nih.gov The sulfonamide group itself, while often stable, can participate in certain transformations or be used to direct reactions to other parts of the molecule. Furthermore, the trifluoromethyl-substituted benzene (B151609) ring can undergo various aromatic substitution reactions. This versatility makes the compound a useful starting material for synthesizing libraries of compounds for drug discovery and for creating specialized molecules for materials science applications. acs.orgnih.gov For instance, related sulfonohydrazides have been used for the efficient sulfonylation of activated alkenes. enamine.net The direct synthesis of primary sulfonamides from organometallic reagents and specialized sulfinylamine reagents also highlights the importance of this functional group in modern synthetic chemistry. acs.org

Table 3: Synthetic Utility of the Benzenesulfonamide Scaffold

| Reactive Site | Type of Reaction | Potential Products |

| Amino Group (-NH₂) | Condensation with Aldehydes | Schiff Bases / Imines |

| Amino Group (-NH₂) | Michael Addition | N-substituted β-amino acids |

| Aromatic Ring | Electrophilic/Nucleophilic Aromatic Substitution | Further functionalized benzene derivatives |

| Sulfonamide Moiety | Late-Stage Functionalization | β-ketosulfones |

Advanced Analytical Methodologies for 2 Amino 4 Trifluoromethyl Benzenesulfonamide Research

Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For 2-Amino-4-(trifluoromethyl)benzenesulfonamide, both liquid and gas chromatography are employed to resolve the analyte from impurities and starting materials, allowing for precise identification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. scielo.br Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, separating compounds based on their hydrophobicity.

A typical RP-HPLC method involves a non-polar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. wu.ac.th Gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the target compound from any related impurities. wu.ac.th Detection is commonly performed using a UV-visible or a photodiode array (PDA) detector, as the benzene (B151609) ring in the molecule is a strong chromophore. wu.ac.thsielc.com The wavelength for detection is typically set near the compound's absorption maximum to ensure high sensitivity. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min (10% B), 5-30 min (10-90% B), 30-35 min (90% B), 35-40 min (10% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| Detection | PDA at 265 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass-to-charge ratio. However, due to the polar nature and low volatility of sulfonamides containing primary amino groups, direct GC analysis is challenging. nih.gov Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. nih.gov

Common derivatization strategies for sulfonamides include methylation or silylation of the amine and sulfonamide groups. nih.gov For instance, reagents like (trimethylsilyl)diazomethane can be used to methylate the compound. nih.gov Another approach involves acylation with reagents like pentafluoropropionic anhydride (B1165640) or derivatization with pentafluorobenzyl bromide (PFB-Br), which creates a derivative suitable for highly sensitive electron capture detection or negative chemical ionization mass spectrometry. nih.govoup.com Following derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane) before being detected by the mass spectrometer.

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Transfer Line Temp | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

Spectrophotometric and Spectrofluorometric Detection Methods

Spectroscopic methods provide alternative or complementary approaches for the quantification of this compound.

UV-Visible spectrophotometry is a straightforward technique that relies on the molecule's ability to absorb light in the ultraviolet and visible regions. The aromatic ring and sulfonamide group constitute a chromophore that absorbs UV radiation, with typical absorption maxima for substituted benzenesulfonamides appearing between 250-280 nm. acs.orgacs.org For quantitative analysis, a calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations. A classic colorimetric method for primary aromatic amines, the Bratton-Marshall procedure, could also be adapted. oup.com This involves diazotization of the amino group with nitrous acid, followed by coupling with a chromogenic agent like N-(1-Naphthyl)ethylenediamine to produce a stable, intensely colored azo dye that can be measured in the visible region. oup.com

Spectrofluorometry offers higher sensitivity and selectivity compared to absorbance spectrophotometry. Since this compound is not natively fluorescent, a derivatization step is required. Reagents such as fluorescamine (B152294) or o-phthaldialdehyde (OPA) react specifically with primary amines to yield highly fluorescent products. nih.gov This pre-column derivatization can be coupled with HPLC for a highly sensitive quantitative method (HPLC-FLD). nih.gov

Method Validation and Robust Quantification Strategies

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. Method validation ensures that the procedure is accurate, precise, and specific for the analysis of this compound. Key validation parameters are typically established in accordance with International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. wu.ac.th

Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. In HPLC, this is demonstrated by resolving the analyte peak from all other peaks. wu.ac.th

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a series of at least five concentrations, with the results assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999. wu.ac.th

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery, determined by analyzing samples spiked with a known amount of analyte. wu.ac.th

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Typical Method Validation Acceptance Criteria for a Quantitative HPLC Method

| Validation Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 85% - 115% |

| Precision (RSD) | Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 5% |

| Specificity | No interference at the retention time of the analyte |

| LOD/LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

Future Research Directions and Outlook for 2 Amino 4 Trifluoromethyl Benzenesulfonamide

Innovations in Sustainable and Green Synthetic Protocols

The future synthesis of 2-Amino-4-(trifluoromethyl)benzenesulfonamide and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact and enhance safety. Traditional synthetic routes often rely on hazardous solvents and harsh reaction conditions. The next generation of protocols will focus on benign alternatives and energy-efficient processes.

Key areas of innovation include:

Solvent-Free and Alternative Solvent Systems: Research is moving towards eliminating volatile organic compounds (VOCs). Methodologies such as solvent-free (neat) reactions, which have been successfully used for synthesizing N-alkyl and N-arylsulfonamides, represent a significant green advancement. sci-hub.se Furthermore, the adoption of sustainable solvents like water, ethanol, glycerol, and Deep Eutectic Solvents (DES) is a promising frontier. researchgate.net These solvents are less toxic, often biodegradable, and can lead to simpler, filtration-based workup procedures. researchgate.net

Mechanochemistry and Electrosynthesis: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, offers a solvent-free, efficient alternative. rsc.org This technique can enable tandem oxidation-chlorination and amination reactions in a one-pot process. rsc.org Similarly, electrochemical methods are gaining traction as they avoid harsh chemical oxidants and reagents, providing a conceptually new and greener route to aromatic sulfonamides. chemistryworld.com

Energy-Efficient Methodologies: Visible-light-promoted reactions, which can operate at room temperature, offer an economical and powerful alternative to thermally driven processes for transformations like the trifluoromethylation of anilines. nih.gov

Table 1: Comparison of Conventional vs. Green Solvents in Chemical Synthesis

| Solvent | Classification | Key Hazards | Environmental Impact |

|---|---|---|---|

| Dichloromethane (DCM) | Conventional | Suspected carcinogen, volatile | High, persistent organic pollutant |

| Dimethylformamide (DMF) | Conventional | Reproductive toxicity, hepatotoxic | High, air and water pollutant |

| Water | Green | None | Low, non-toxic |

| Ethanol | Green | Flammable | Low, biodegradable, renewable source |

| Glycerol | Green | None | Low, biodegradable, byproduct of biodiesel |

Exploration of Novel Reaction Pathways and Transformational Chemistry

Beyond improving existing synthetic methods, future research will explore entirely new ways to construct and functionalize the this compound scaffold. This exploration is crucial for accessing novel derivatives with unique properties.

Promising avenues for investigation include:

Alternative Starting Materials: Moving beyond traditional sulfonyl chlorides, new protocols utilize abundant and stable starting materials like nitroarenes for the direct synthesis of N-aryl sulfonamides. tandfonline.com This approach reduces the number of synthetic steps and avoids more hazardous reagents.

Tandem and One-Pot Reactions: Efficiency in chemical synthesis can be dramatically improved through tandem reactions where multiple bond-forming events occur in a single operation. A one-pot, double-step procedure involving the oxidation-chlorination of disulfides followed by amination has been demonstrated for sulfonamide synthesis, streamlining the process significantly. rsc.org

Catalytic Cross-Coupling Reactions: Well-established yet versatile methods like the copper-catalyzed cross-coupling of substituted phenyl bromides with amines can be adapted to synthesize a wide array of aniline (B41778) analogues. nih.gov This allows for the systematic modification of the core structure to build structure-activity relationships.

Direct C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of carbon-hydrogen bonds. Photoinduced protocols for the fluoroalkylation of anilines, for instance, offer a mild and direct way to introduce complex fluorinated groups without the need for pre-functionalized substrates. acs.org

Table 2: Overview of Potential Novel Reaction Pathways

| Reaction Pathway | Key Features | Potential Advantages |

|---|---|---|

| Synthesis from Nitroarenes | Uses stable, abundant starting materials. tandfonline.com | Improved atom economy, avoids hazardous sulfonyl chlorides. |

| Sandmeyer Reaction | Converts an amino group to a sulfonyl chloride. nih.gov | Well-established and reliable for scaffold construction. |

| Tandem Oxidation/Amination | One-pot conversion of disulfides to sulfonamides. rsc.org | Reduces reaction time, waste, and purification steps. |

| Photoredox Catalysis | Uses visible light to promote radical reactions. nih.gov | Mild conditions, high functional group tolerance. |

| Hypervalent Iodine-Mediated Amination | Enables modular, two-step synthesis of related sulfur compounds. acs.org | Operational simplicity and broad substrate scope. |

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry is an indispensable tool for accelerating research and reducing the experimental costs associated with discovery. For this compound, in silico methods can predict molecular properties, guide the design of new derivatives, and elucidate mechanisms of action.

Future computational efforts will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For benzenesulfonamide (B165840) derivatives, 3D-QSAR models have been successfully developed to predict their potency as antidiabetic agents or carboxylesterase inhibitors. nih.govresearchgate.netchemijournal.com These models can identify which structural features (e.g., hydrophobicity, steric bulk, electronic properties) are critical for activity, thereby guiding the synthesis of more potent analogues. nih.govchemijournal.com

Molecular Docking and Dynamics: These techniques are used to model the interaction of a molecule with a biological target, such as an enzyme active site. For fluorinated benzenesulfonamides designed as carbonic anhydrase inhibitors, crystal structures of the ligand-protein complexes have provided detailed insights into the specific interactions that drive binding affinity and selectivity. nih.gov Such studies are crucial for the rational design of targeted therapeutics.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the fundamental electronic properties of a molecule, such as its electrostatic potential map, frontier molecular orbital energies (HOMO-LUMO), and bond characteristics. This information helps in predicting a molecule's reactivity and stability.

Table 3: Application of Computational Techniques in Chemical Research

| Computational Technique | Purpose | Predicted Information |

|---|---|---|

| 3D-QSAR | Correlate structure with biological activity. researchgate.net | Predictive models of potency; identification of key functional groups. |

| Molecular Docking | Predict the binding mode of a ligand to a receptor. nih.gov | Binding affinity scores; visualization of key interactions (e.g., hydrogen bonds). |

| Molecular Dynamics | Simulate the movement and interaction of molecules over time. | Conformational stability of ligand-receptor complexes. |

| Density Functional Theory (DFT) | Calculate electronic structure and properties. | Reactivity indices, electrostatic potential, orbital energies. |

Diversification and Expansion of Applications in Material Science and Advanced Chemistry

While much of the focus on benzenesulfonamides has been in medicinal chemistry, the unique combination of an aromatic ring, a sulfonamide linker, and a trifluoromethyl group in this compound makes it an attractive building block for advanced materials.

Future research is expected to explore its potential in:

High-Performance Polymers: The trifluoromethyl (CF3) group is known to enhance key polymer properties. mdpi.com Its incorporation can increase thermal stability, improve solubility in organic solvents, and lower the dielectric constant, all of which are desirable traits for advanced electronics and aerospace applications. researchgate.net Research on fluorinated polyamides has shown that CF3 groups disrupt polymer chain packing, which increases solubility without a significant loss of thermal stability. researchgate.net this compound could serve as a novel monomer in the synthesis of such high-performance aramids.

Functional Dyes and Coatings: Sulfonamide-based structures have known utility in dye applications. mdpi.com The specific electronic properties conferred by the trifluoromethyl group could be harnessed to create dyes with specialized optical properties or coatings with enhanced durability and hydrophobicity.

Organic Electronics: Aromatic compounds bearing trifluoromethyl groups are prevalent in advanced organic materials. mdpi.com The electron-withdrawing nature of both the CF3 and sulfonamide groups can significantly influence the electronic characteristics of the aromatic ring. This makes the compound a candidate for incorporation into organic semiconductors, liquid crystals, or materials for nonlinear optics, where precise tuning of electronic properties is essential.

Table 4: Potential Applications in Material Science

| Potential Application | Relevant Molecular Properties | Anticipated Material Benefit |

|---|---|---|

| Fluorinated Polyamides | Amino group for polymerization; CF3 group for property modification. researchgate.net | Enhanced thermal stability, improved solubility, low dielectric constant. |

| Specialty Dyes | Aromatic chromophore; Sulfonamide functionality. mdpi.com | Modified absorption/emission spectra, improved stability. |

| Functional Coatings | CF3 group imparts hydrophobicity and stability. mdpi.com | Increased durability, water repellency, chemical resistance. |

| Organic Semiconductors | Electron-withdrawing groups (CF3, SO2NH2) on an aromatic core. | Tunable electronic energy levels (HOMO/LUMO) for charge transport. |

Q & A

Q. What advanced MS techniques elucidate fragmentation pathways?

- Methodology : High-resolution LC-QTOF-MS/MS identifies major fragments: m/z 180.1 (benzenesulfonyl loss) and m/z 95.0 (CF₃-C6H4+). Isotopic labeling (¹⁵N-NH₂) confirms fragmentation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.